molecular formula C28H21N3O2S B11983934 N-(4-acetylphenyl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B11983934
M. Wt: 463.6 g/mol
InChI Key: FUIMYFDIAXKASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group, a cyano group, and a diphenylpyridinyl thioacetamide moiety. Its molecular formula is C26H19N3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of aniline to form N-(4-acetylphenyl)amine.

    Synthesis of the Pyridinyl Intermediate:

    Thioacetamide Formation: The final step involves the reaction of the acetylphenyl intermediate with the pyridinyl intermediate in the presence of a thioacetamide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the thioacetamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved may vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)acetamidine
  • N-(4-butylphenyl)-2-(4-nitrophenyl)acetamide
  • N-(4-methoxyphenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide

Uniqueness

N-(4-acetylphenyl)-2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H21N3O2S

Molecular Weight

463.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C28H21N3O2S/c1-19(32)20-12-14-23(15-13-20)30-27(33)18-34-28-25(17-29)24(21-8-4-2-5-9-21)16-26(31-28)22-10-6-3-7-11-22/h2-16H,18H2,1H3,(H,30,33)

InChI Key

FUIMYFDIAXKASG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.